
3-Ethyl-8-fluoro-2-hydroxy-4(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-8-fluoro-2-hydroxy-4(1H)-quinolinone is a synthetic organic compound belonging to the quinolinone family Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-8-fluoro-2-hydroxy-4(1H)-quinolinone typically involves multi-step organic reactions. One common method might include:
Starting Material: The synthesis could begin with a substituted aniline derivative.
Cyclization: The aniline derivative undergoes cyclization with an appropriate reagent to form the quinoline core.
Fluorination: Introduction of the fluorine atom at the 8th position can be achieved using electrophilic fluorination reagents.
Hydroxylation: The hydroxyl group at the 2nd position can be introduced via selective oxidation.
Ethylation: The ethyl group at the 3rd position can be added using alkylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process might also involve purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-8-fluoro-2-hydroxy-4(1H)-quinolinone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the quinolinone core.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophilic substitution using reagents like sodium methoxide.
Major Products
Oxidation: Formation of 2-keto-3-ethyl-8-fluoroquinoline.
Reduction: Formation of 2-hydroxy-3-ethyl-8-fluoroquinoline.
Substitution: Formation of 3-ethyl-2-hydroxy-4(1H)-quinolinone derivatives with different substituents at the 8th position.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Ethyl-8-fluoro-2-hydroxy-4(1H)-quinolinone would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating biological pathways. The presence of the fluorine atom can enhance its binding affinity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Lacks the ethyl and fluorine substituents.
8-Fluoroquinoline: Lacks the hydroxyl and ethyl groups.
3-Ethylquinoline: Lacks the hydroxyl and fluorine groups.
Uniqueness
3-Ethyl-8-fluoro-2-hydroxy-4(1H)-quinolinone is unique due to the combination of its substituents, which can impart distinct chemical and biological properties. The presence of the fluorine atom can enhance its lipophilicity and metabolic stability, while the hydroxyl group can increase its solubility and reactivity.
Properties
Molecular Formula |
C11H10FNO2 |
|---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
3-ethyl-8-fluoro-1H-quinoline-2,4-dione |
InChI |
InChI=1S/C11H10FNO2/c1-2-6-10(14)7-4-3-5-8(12)9(7)13-11(6)15/h3-6H,2H2,1H3,(H,13,15) |
InChI Key |
QOZXRRNAWYKLQX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)C2=C(C(=CC=C2)F)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



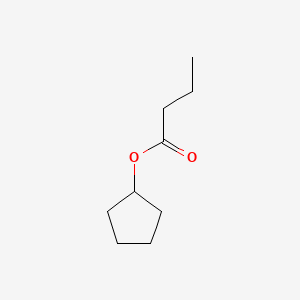
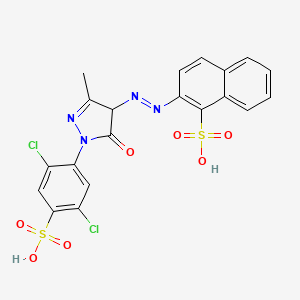
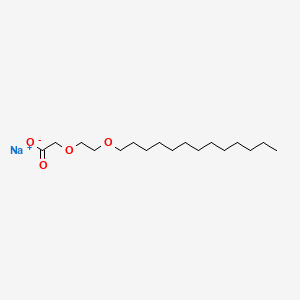
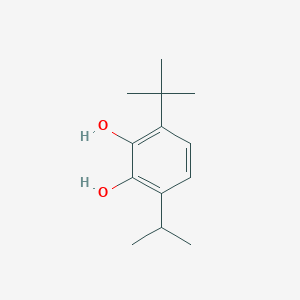
![Benzenamine, 4,4'-[[(4-methylphenyl)sulfonyl]methylene]bis[N,N-dimethyl-](/img/structure/B13764054.png)
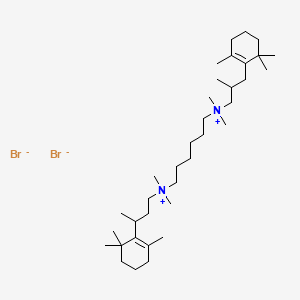
![2-Naphthalenesulfonic acid, 6-amino-5-[(2,5-dichlorophenyl)azo]-4-hydroxy-, monosodium salt](/img/structure/B13764066.png)
![N,N-diethylspiro[2H-1-benzopyran-2,3'-[3H]naphtho[2,1-b]pyran]-7-amine](/img/structure/B13764070.png)
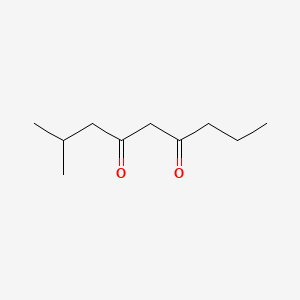
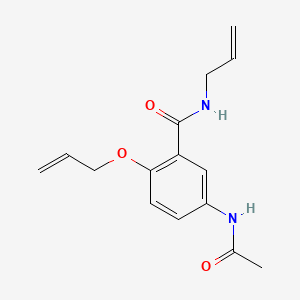
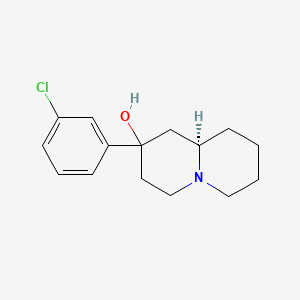
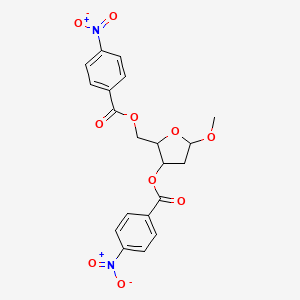
![Trimethyl-[[6-oxo-6-[(trimethylazaniumyl)methoxy]hexanoyl]oxymethyl]azanium diiodide](/img/structure/B13764114.png)
